molecular formula C8H12N2 B1463591 (5,6-Dimethylpyridin-3-YL)methanamine CAS No. 856930-04-6

(5,6-Dimethylpyridin-3-YL)methanamine

Cat. No. B1463591
M. Wt: 136.19 g/mol
InChI Key: OGPPCWKRQPEFRP-UHFFFAOYSA-N
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Description

“(5,6-Dimethylpyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 856930-04-6 . It has a molecular weight of 136.2 and its IUPAC name is (5,6-dimethyl-3-pyridinyl)methanamine .


Molecular Structure Analysis

The molecular formula of “(5,6-Dimethylpyridin-3-YL)methanamine” is C8H12N2 . The InChI code is 1S/C8H12N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,4,9H2,1-2H3 . The canonical SMILES representation is CC1=CC(=CN=C1C)CN .


Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dimethylpyridin-3-YL)methanamine” is 136.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 38.9 Ų . The complexity of the molecule is 103 .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has highlighted the importance of selective chemical inhibitors in understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Compounds structurally similar to "(5,6-Dimethylpyridin-3-YL)methanamine" have been used to decipher the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011)(source).

Hallucinogenic Properties and Serotonin Receptors

Structurally similar compounds, such as tryptamines and dimethyltryptamines, have been studied for their hallucinogenic properties through activation of serotonin receptors. These studies contribute to understanding the neurological pathways affected by compounds like "(5,6-Dimethylpyridin-3-YL)methanamine" and their potential therapeutic applications in neuropsychiatric disorders (Ermakova et al., 2021)(source).

Recreational Use, Analysis, and Toxicity of Tryptamines

Research into the recreational use and toxicity of tryptamines, which share a core structure with "(5,6-Dimethylpyridin-3-YL)methanamine," helps in understanding the safety profile and potential toxic effects of similar compounds. This knowledge is crucial for assessing the risk associated with the use of these compounds in therapeutic settings (Tittarelli et al., 2014)(source).

Serotonergic Agonists and CNS Diseases

Studies on compounds like TCB-2, which have similarities to "(5,6-Dimethylpyridin-3-YL)methanamine," explore their role as serotonergic agonists and their potential in treating central nervous system diseases. Understanding the selective stimulation of serotonin receptors by these compounds can inform the development of new therapeutic agents (Giovanni & Deurwaerdère, 2017)(source).

Metformin and Autoimmunity

While not directly related to "(5,6-Dimethylpyridin-3-YL)methanamine," research on metformin provides a model for investigating the pleiotropic effects of small molecules, including immune-modulatory features. Such studies can inspire research into the broader physiological impacts of related compounds (Ursini et al., 2018)(source).

properties

IUPAC Name

(5,6-dimethylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPPCWKRQPEFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethylpyridin-3-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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